Gypsogenin acetate

Description

Contextualization within Pentacyclic Triterpenoid (B12794562) Chemistry

Pentacyclic triterpenoids are a large and diverse class of natural products derived from a 30-carbon precursor, squalene. preprints.orgmdpi.com These compounds are known for their complex structures and wide range of biological activities. preprints.org

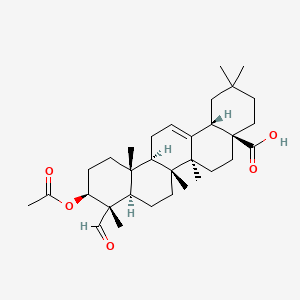

Gypsogenin (B1672572) acetate (B1210297) is built upon an oleanane-type skeleton, a common framework among pentacyclic triterpenoids. ontosight.airsc.org This skeleton consists of five fused six-membered rings (A, B, C, D, and E). bibliotekanauki.pl The specific structure of gypsogenin includes a hydroxyl group at the C-3 position, an aldehyde group at the C-23 position, and a carboxylic acid at the C-28 position, with a double bond in ring C. royalsocietypublishing.org Gypsogenin acetate is formed when the hydroxyl group at C-3 is acetylated. royalsocietypublishing.org The arrangement of these functional groups on the rigid oleanane (B1240867) framework is crucial for its chemical reactivity and interactions. royalsocietypublishing.org

Natural Occurrence and Biosynthetic Origin of Gypsogenin

Gypsogenin, the precursor to this compound, is a sapogenin, meaning it is the non-sugar part of a saponin (B1150181). nih.gov Saponins (B1172615) are glycosides that are widespread in the plant kingdom. dergipark.org.tr

Primary Plant Sources (e.g., Gypsophila species, Cucurbitaceae, Caryophyllaceae)

Gypsogenin is prominently found in plants belonging to the Caryophyllaceae family. thieme-connect.comresearchgate.net The genus Gypsophila, in particular, is a rich source of gypsogenin-containing saponins. royalsocietypublishing.orgthieme-connect.comtubitak.gov.tr Species such as Gypsophila oldhamiana, Gypsophila paniculata, and Gypsophila arrostii have been identified as significant sources. royalsocietypublishing.orgdergipark.org.trnih.gov Within the Caryophyllaceae family, gypsogenin has been found in 46% of the species studied. thieme-connect.comresearchgate.net

The Cucurbitaceae family also contains plants that produce gypsogenin. ontosight.ai For instance, it has been isolated from Momordica dioica and the seeds of Luffa cylindrica. impactfactor.orgnih.gov

Table 1: Plant Sources of Gypsogenin

| Family | Genus | Species | Reference(s) |

|---|---|---|---|

| Caryophyllaceae | Gypsophila | G. oldhamiana | royalsocietypublishing.orgdrugfuture.com |

| G. paniculata | nih.govtandfonline.com | ||

| G. arrostii | dergipark.org.trnih.gov | ||

| G. pacifica | nih.gov | ||

| G. trichotoma | tandfonline.com | ||

| Agrostemma | A. githago | drugfuture.com | |

| Silene | S. firma | nih.gov | |

| Cucurbitaceae | Luffa | L. cylindrica | nih.gov |

| L. aegyptica | publish.csiro.au | ||

| Momordica | M. dioica | impactfactor.org | |

| M. charantia | rjpn.org |

Triterpenoid Biosynthetic Pathways

The biosynthesis of triterpenoids is a complex process that occurs in the cytoplasm and endoplasmic reticulum of plant cells. nih.gov

The journey to gypsogenin begins with the acetate-mevalonate pathway. nih.govijrpr.com This fundamental metabolic pathway starts with acetyl-CoA. libretexts.org Through a series of enzymatic reactions, acetyl-CoA is converted into mevalonic acid, which is then transformed into the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govviper.ac.in These two molecules are the universal precursors for all terpenoids. nih.gov Two molecules of farnesyl diphosphate (FPP), which are formed from the condensation of IPP and DMAPP units, are combined to create the 30-carbon molecule, squalene. nih.gov

The cyclization of 2,3-oxidosqualene (B107256), an oxidized form of squalene, is a critical branching point in the biosynthesis of triterpenoids and sterols. nih.govpnas.org This step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). mdpi.comoup.com

For the formation of the oleanane skeleton of gypsogenin, the specific OSC involved is β-amyrin synthase. acs.orgnih.gov This enzyme directs the cyclization of 2,3-oxidosqualene to form β-amyrin. pnas.orgoup.com Following the creation of the β-amyrin backbone, a series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases and other enzymes, modify the structure to produce gypsogenin. oup.com

Compound Names

Contribution of the Acetate-Mevalonate Pathway

Historical and Current Academic Research Significance of this compound

This compound is a naturally derived triterpenoid, specifically an acetate derivative of gypsogenin, which is a sapogenin found in various plant species. ontosight.ai Historically, research has often focused on the broader class of saponins and their aglycones (sapogenins) extracted from medicinal plants. Gypsogenin itself, the precursor to this compound, is a pentacyclic triterpenoid of the oleanane type, primarily isolated from plants of the Gypsophila genus. nih.gov The process of isolating pure gypsogenin can be challenging; for instance, one extraction method reported yielding only 1.3 grams of pure gypsogenin from 20 kilograms of dried Gypsophila oldhamiana roots. nih.gov This difficulty and the high cost of the commercially available compound have historically limited extensive research, particularly structure-activity relationship (SAR) studies. nih.govresearchgate.net

The academic significance of gypsogenin and its derivatives, including this compound, has grown substantially in recent years, driven by the diverse biological activities reported for triterpenoids, such as anti-inflammatory, antioxidant, and potential anticancer properties. ontosight.airesearchgate.net Much of the research has centered on modifying the gypsogenin structure to enhance its biological profile. google.com The acetylation of gypsogenin at the 3-hydroxy position to yield this compound is one such modification aimed at investigating its potential as a bioactive agent. nih.gov

Current research continues to explore the therapeutic potential of gypsogenin derivatives. While much of the literature focuses on the parent compound, studies on its semi-synthetic derivatives are crucial for understanding how structural modifications influence bioactivity. For example, research has demonstrated that derivatives of gypsogenin exhibit inhibitory action against various cancer cell lines. google.com A 2020 study also identified the parent sapogenin, gypsogenin, as a potent inhibitor of the pathogenic mammalian form of Leishmania mexicana. rsc.org A recent critical review from 2023 highlighted the escalating interest in gypsogenin and its derivatives, positioning them as significant contenders among other well-known pentacyclic triterpenes in the field of anti-cancer research. researchgate.netresearchgate.net This growing body of work underscores the compound's importance as a lead structure for developing new therapeutic agents. researchgate.net

Detailed Research Findings

The following table summarizes key research findings related to Gypsogenin and its acetate derivative from various academic studies.

| Compound/Derivative | Research Focus | Cell Line / Organism | Finding | Citation |

| This compound (3-acetyl gypsogenin) | Anticancer Activity | HL-60 (Human promyelocytic leukemia) | Showed an IC₅₀ value of 10.77 µM, indicating cytotoxic effects. | nih.gov |

| This compound (Acetylated benzyl (B1604629) ester) | Anticancer Activity | HL-60 (Human promyelocytic leukemia) | Exhibited an IC₅₀ value of 6.7 µM. | nih.gov |

| Gypsogenin | Anticancer Activity | A549 (Human lung carcinoma) | Displayed moderate activity with IC₅₀ values reported between 19.6 and 30.8 µM. | researchgate.net |

| Gypsogenin | Anticancer Activity | H460 (Human lung cancer) | Showed significant cytotoxicity. | medchemexpress.com |

| Gypsogenin | Antileishmanial Activity | Leishmania mexicana (amastigotes) | Identified as a potent inhibitor with an ED₅₀ < 10.5 μM. | rsc.org |

Structure

3D Structure

Properties

CAS No. |

27706-38-3 |

|---|---|

Molecular Formula |

C32H48O5 |

Molecular Weight |

512.7 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-acetyloxy-9-formyl-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C32H48O5/c1-20(34)37-25-11-12-28(4)23(29(25,5)19-33)10-13-31(7)24(28)9-8-21-22-18-27(2,3)14-16-32(22,26(35)36)17-15-30(21,31)6/h8,19,22-25H,9-18H2,1-7H3,(H,35,36)/t22-,23+,24+,25-,28-,29-,30+,31+,32-/m0/s1 |

InChI Key |

MCDYEFFAFNMJFD-PRGPMLBASA-N |

SMILES |

CC(=O)OC1CCC2(C(C1(C)C=O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H]([C@]1(C)C=O)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C=O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |

Origin of Product |

United States |

Extraction, Isolation, and Chemical Transformation Methodologies for Gypsogenin Acetate and Its Analogues

Methodological Approaches for Gypsogenin (B1672572) Isolation from Natural Sources

Gypsogenin is a pentacyclic triterpenoid (B12794562) sapogenin found in various plants, notably within the Gypsophila genus of the Caryophyllaceae family. mdpi.comdergipark.org.tr Its isolation from these natural sources is a multi-step process that begins with the extraction of saponins (B1172615), which are glycosides of gypsogenin.

Solvent Extraction Procedures (e.g., Water, Ethanol (B145695), Chloroform)

The initial step in isolating gypsogenin involves the extraction of its parent saponins from plant material. The choice of solvent is crucial and depends on the polarity of the target saponins.

Water Extraction : Hot water extraction is a common method to extract water-soluble saponins from plant materials like the roots of Gypsophila oldhamiana. mdpi.comnih.gov The plant material is refluxed with water, and the resulting aqueous extract contains the saponin (B1150181) mixture. nih.gov

Ethanol Extraction : Ethanol, often in aqueous solutions, is also widely used. For instance, sarsasaponin, which yields a different sapogenin, can be effectively extracted using a 45% ethanol solution at room temperature. nih.gov Hot 85-95% ethanol or isopropanol (B130326) has also been historically used to produce a saponin-rich gum. nih.gov In some procedures, dried plant material is first extracted with a non-polar solvent like chloroform (B151607) in a Soxhlet apparatus to remove lipids, followed by re-extraction with ethanol to obtain the saponin-containing extract. scialert.net

Chloroform : Chloroform is typically used as a preliminary solvent to remove non-polar compounds from the plant material before the main extraction of saponins with a more polar solvent. scialert.net It can also be used in liquid-liquid extraction to partition and separate compounds based on their solubility. dergipark.org.tr

A comparative table of solvents used in gypsogenin precursor extraction is provided below.

| Solvent System | Plant Source/Target | Extraction Details | Reference |

| Water | Gypsophila oldhamiana roots | Refluxing to extract water-soluble saponins. | mdpi.comnih.gov |

| 85-95% Ethanol/Isopropanol | General sapogenaceous plants | Hot extraction to produce a saponin gum. | nih.gov |

| 45% Ethanol | Sarsaparilla root | Room temperature extraction of sarsasaponin. | nih.gov |

| Chloroform then Ethanol | Gypsophila simonii roots | Soxhlet extraction with chloroform followed by ethanol. | scialert.net |

Hydrolytic Cleavage of Saponin Glycosides

Once the crude saponin extract is obtained, the sugar moieties (glycones) must be cleaved to release the aglycone, gypsogenin. This is typically achieved through hydrolysis.

Acid hydrolysis is the most common method for cleaving the glycosidic bonds of saponins. mdpi.comdergipark.org.trnih.govresearchgate.netgoogle.comacs.org This process involves heating the saponin extract with a strong mineral acid.

Hydrochloric Acid (HCl) : A widely used protocol involves refluxing the saponin extract with hydrochloric acid. For example, a 10% HCl solution can be used for 72 hours. mdpi.com In other methods, a 4 N HCl solution is refluxed for 3 to 4 hours. nih.gov Another protocol specifies refluxing with 5% HCl for 7 hours. dergipark.org.tr The concentration and reflux time are critical variables; for instance, with dioscin, another saponin, 2N HCl for 2 hours only released 35% of the sapogenin, while 4N HCl for 4 hours resulted in complete hydrolysis. acs.org

Sulfuric Acid (H₂SO₄) : Sulfuric acid is another effective catalyst for hydrolysis. For instance, saponin extracts can be hydrolyzed with sulfuric acid in an aqueous or alcoholic solution.

The general procedure involves heating the saponin extract with the acid, followed by neutralization and extraction of the liberated sapogenin. mdpi.com It is important to note that harsh hydrolysis conditions, such as prolonged heating or high acid concentrations, can lead to the formation of artifacts and degradation of the target sapogenin. mdpi.com

| Acid | Concentration | Reaction Time | Temperature | Source Saponin/Plant | Reference |

| HCl | 10% | 72 hours | Reflux | Gypsophila oldhamiana saponins | mdpi.com |

| HCl | 4 N | 3-4 hours | Reflux | General saponins | nih.gov |

| HCl | 5% | 7 hours | Reflux | Gypsophila simonii saponins | dergipark.org.tr |

| H₂SO₄ | Not specified | Not specified | Not specified | Gypsophila paniculata saponins |

Chromatographic Purification Strategies (e.g., Column Chromatography, Flash Chromatography, TLC)

Following hydrolysis, the crude gypsogenin must be purified from the reaction mixture, which contains other sapogenins and byproducts. Various chromatographic techniques are employed for this purpose. mdpi.comdergipark.org.trresearchgate.netmdpi.com

Column Chromatography : This is a fundamental technique for purifying gypsogenin. The crude extract is applied to a column packed with a stationary phase, most commonly silica (B1680970) gel. mdpi.comvbspu.ac.in A solvent system (mobile phase) is then passed through the column to separate the compounds based on their differential adsorption. For gypsogenin purification, a mobile phase of hexane-ethyl acetate (B1210297) (10:1) has been successfully used. mdpi.com Alumina can also be used as a stationary phase and is available in acidic, basic, or neutral forms to suit the separation of different types of compounds. mdpi.com

Flash Chromatography : A variation of column chromatography, flash chromatography, uses pressure to speed up the flow of the mobile phase, leading to faster and more efficient separations. royalsocietypublishing.org This method was used to purify gypsogenin from an ethyl acetate extract using a hexane-ethyl acetate (3:1) solvent system. royalsocietypublishing.org

Thin-Layer Chromatography (TLC) : TLC is primarily used for monitoring the progress of a reaction or for the preliminary separation and identification of compounds in a mixture. dergipark.org.trscialert.net The separation occurs on a thin layer of adsorbent material, typically silica gel, coated on a plate. researchgate.net For instance, the ethanolic extract of Gypsophila simonii was purified on preparative TLC, with the desired compound having an Rf value of 0.28. dergipark.org.tr Spots on the TLC plate are often visualized by spraying with a reagent like 10% H₂SO₄ and heating. dergipark.org.trresearchgate.net

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Application | Reference |

| Column Chromatography | Silica gel | Hexane-Ethyl Acetate (10:1) | Purification of gypsogenin. | mdpi.com |

| Flash Chromatography | Silica gel | Hexane-Ethyl Acetate (3:1) | Purification of gypsogenin. | royalsocietypublishing.org |

| Thin-Layer Chromatography (TLC) | Silica gel G60 | 1-Butanol:1-Propanol:Acetic Acid:Water (40:20:7.5:30) | Separation and identification of saponin components. | scialert.net |

| Preparative TLC | Not specified | Not specified, Rf=0.28 | Purification of a gypsogenin ester. | dergipark.org.tr |

Semisynthesis and Chemical Transformation of Gypsogenin to Gypsogenin Acetate

This compound is produced from gypsogenin through a chemical modification process. This transformation focuses on the functional groups present in the gypsogenin molecule.

Acetylation of Hydroxyl Groups

The conversion of gypsogenin to this compound involves the acetylation of the hydroxyl group at the C-3 position of the gypsogenin molecule. mdpi.comroyalsocietypublishing.orgyok.gov.tr

Reagents and Conditions : The most common method for this acetylation is the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270). mdpi.comroyalsocietypublishing.org The reaction mixture is typically stirred at room temperature for a period of time, for example, 24 hours. royalsocietypublishing.org In some cases, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is added to improve the reaction yield. mdpi.com Another described method involves the reaction of gypsogenin with acetic anhydride in tetrahydrofuran (B95107) (THF). yok.gov.tr

Purification : After the reaction is complete, the product, this compound, is extracted and purified. The reaction mixture is often extracted with a solvent like ethyl acetate. royalsocietypublishing.org The crude product is then purified using column chromatography with a solvent system such as chloroform-acetone (100:1) to yield the pure this compound. royalsocietypublishing.org The synthesis of the 3-acetyl gypsogenin has been reported with high yields, such as 95.7%. nih.gov

| Reagents | Catalyst | Solvent | Reaction Conditions | Purification Method | Reference |

| Acetic anhydride | Pyridine | Pyridine | Stirred at room temperature for 24h | Column chromatography (Chloroform-Acetone, 100:1) | royalsocietypublishing.org |

| Acetic anhydride | Dimethylaminopyridine (DMAP) | Pyridine | Reflux | Not specified | mdpi.com |

| Acetic anhydride | None specified | Tetrahydrofuran (THF) | Not specified | Not specified | yok.gov.tr |

Acetic Anhydride/Pyridine Reaction Conditions

The acetylation of the C-3 hydroxyl group of gypsogenin is conventionally achieved using a mixture of acetic anhydride and pyridine. researchgate.netsemanticscholar.org This reaction is a standard method for the O-acetylation of alcohols and phenols. researchgate.netnih.govchemcess.com

The reaction typically involves dissolving gypsogenin in anhydrous pyridine, followed by the addition of an excess of acetic anhydride. researchgate.netgoogle.com The mixture is then stirred, often at room temperature, until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC). researchgate.netnih.gov The use of an excess of acetic anhydride is important, especially when multiple hydroxyl groups are present, to ensure complete acetylation. researchgate.net Pyridine serves not only as a solvent but also as a basic catalyst, accepting the acetic acid byproduct formed during the reaction. researchgate.net

The reaction conditions, such as temperature and duration, can be adjusted to optimize the yield and efficiency of the derivatization. researchgate.net For instance, heating the reaction mixture can sometimes be employed to accelerate the process. researchgate.net

Role of Catalysts (e.g., Dimethylaminopyridine)

To enhance the rate and yield of the acetylation reaction, a catalyst such as 4-dimethylaminopyridine (DMAP) is often employed. researchgate.netsemanticscholar.orgnih.gov DMAP is a highly effective nucleophilic catalyst for acylation reactions, significantly improving the efficiency, especially for sterically hindered or less reactive alcohols. highfine.comutrgv.edu

The mechanism of DMAP catalysis involves the initial reaction of DMAP with acetic anhydride to form a highly reactive acylpyridinium ion. utrgv.edu This intermediate then readily reacts with the hydroxyl group of gypsogenin to form the acetylated product, regenerating the DMAP catalyst in the process. utrgv.edu The addition of DMAP can lead to higher yields (often exceeding 90%) under milder reaction conditions, such as at room temperature. highfine.com

Design and Synthesis of Gypsogenin Derivatives for Enhanced Biological Evaluation

The presence of multiple reactive sites in the gypsogenin molecule, including the C-3 hydroxyl group, the C-23 aldehyde group, and the C-28 carboxylic acid, makes it an ideal scaffold for the synthesis of a diverse library of derivatives. royalsocietypublishing.org These modifications are aimed at exploring the structure-activity relationships and potentially enhancing the biological properties of the parent compound.

Modifications at the C-3 Hydroxyl Position

The C-3 hydroxyl group is a common target for chemical modification. Acetylation, as previously discussed, is a primary transformation at this position. researchgate.netsemanticscholar.org However, other modifications, such as oxidation, can also be performed to generate novel analogues.

The hydroxyl group at the C-3 position can be oxidized to form the corresponding 3-keto analogue. researchgate.netsemanticscholar.org This transformation introduces a carbonyl group, which can significantly alter the molecule's polarity and hydrogen bonding capabilities, potentially influencing its biological activity.

A common reagent used for this oxidation is the Dess-Martin periodinane (DMP). researchgate.netsemanticscholar.org The reaction is typically carried out in a solvent like dichloromethane (B109758) at a controlled temperature, for instance, 0°C. researchgate.netsemanticscholar.org The introduction of a keto group at C-3 has been shown in some triterpenoid derivatives to decrease cytotoxicity, highlighting the importance of the C-3 hydroxyl for certain biological activities. mdpi.com

| Starting Material | Reagent | Product | Reference |

| Gypsogenin | Dess-Martin periodinane | 3-keto-gypsogenin | researchgate.netsemanticscholar.org |

Chemical Transformations of the C-23 Aldehyde Moiety

One of the key transformations of the C-23 aldehyde is its conversion to an oxime. royalsocietypublishing.org This reaction is typically performed by treating gypsogenin with hydroxylamine (B1172632) hydrochloride in a solvent like pyridine, often at elevated temperatures. royalsocietypublishing.orgsemanticscholar.org

The formation of the oxime introduces a nitrogen atom and a hydroxyl group, which can participate in different biological interactions compared to the original aldehyde. royalsocietypublishing.org This modification has been shown to increase the anti-proliferative activity of gypsogenin in certain cancer cell lines. semanticscholar.org The reaction can be carried out on both gypsogenin and its 3-acetylated derivative, yielding the corresponding oximes in good yields. royalsocietypublishing.org

| Starting Material | Reagent | Product | Yield | Reference |

| Gypsogenin | Hydroxylamine hydrochloride | Gypsogenin oxime | 85.1% | royalsocietypublishing.org |

| 3-acetyl-gypsogenin | Hydroxylamine hydrochloride | 3-acetyl-gypsogenin oxime | 96.5% | royalsocietypublishing.org |

Hydrazone and Thiosemicarbazone Formation

The aldehyde group at the C-23 position of this compound is a prime site for the synthesis of hydrazone and thiosemicarbazone derivatives. These reactions typically involve the condensation of the aldehyde with a corresponding hydrazine (B178648) or thiosemicarbazide (B42300).

One common method for producing hydrazones involves reacting gypsogenin with 2,4-dinitrophenylhydrazine (B122626). royalsocietypublishing.org A similar reaction involves the 3-acetylated derivative of gypsogenin, which can be reacted with 2,4-dinitrophenylhydrazine to yield the corresponding (2,4-dinitrophenyl)hydrazono derivative. royalsocietypublishing.org

Thiosemicarbazone analogues of gypsogenin have been synthesized by reacting the parent compound with thiosemicarbazide in a mixture of methanol (B129727) and water under reflux conditions. These derivatives are of interest for their potential biological activities.

| Starting Material | Reagent | Product Type | Reference |

| Gypsogenin | 2,4-dinitrophenylhydrazine | Hydrazone | royalsocietypublishing.org |

| 3-Acetyl-gypsogenin | 2,4-dinitrophenylhydrazine | Hydrazone | royalsocietypublishing.org |

| Gypsogenin | Thiosemicarbazide | Thiosemicarbazone |

Amination Strategies

Amination of the C-23 aldehyde of gypsogenin derivatives can be achieved through reductive amination. This process involves the formation of a Schiff base intermediate by reacting the aldehyde with an amine, followed by in-situ reduction to the corresponding amine.

One reported method for the reductive amination of gypsogenin's C-23 aldehyde utilizes various amines in the presence of sodium triacetoxyborohydride (B8407120) as the reducing agent in dichloroethane at room temperature. preprints.org However, the yield of this reaction can be hampered by the low solubility of gypsogenin in the solvent. An alternative approach involves conducting the reaction in methanol with sodium borohydride (B1222165) as the reducing agent. preprints.org For instance, reductive amination using methylamine (B109427) has been successfully performed to yield the corresponding amino derivative. preprints.org While these methods have been applied to gypsogenin, they are also applicable to this compound, where the C-3 hydroxyl group is protected by an acetyl group.

| Starting Material | Amine | Reducing Agent | Solvent | Product | Reference |

| Gypsogenin | Various amines | Sodium triacetoxyborohydride | Dichloroethane | C-23 Amino derivative | preprints.org |

| Gypsogenin | Methylamine | Sodium borohydride | Methanol | C-23 Methylamino derivative | preprints.org |

Derivatization of the C-28 Carboxylic Acid Group

The C-28 carboxylic acid of this compound is another key site for chemical modification, allowing for the synthesis of a wide array of ester and amide derivatives.

Esterification Reactions (e.g., Benzyl (B1604629) Esters, Chalcone (B49325) Hybrids)

Esterification of the C-28 carboxylic acid can be accomplished through various methods. A common approach involves the reaction of 3-acetyl-gypsogenin with an appropriate alcohol in the presence of a coupling agent. For example, benzyl esters of gypsogenin can be synthesized, and their 3-acetylated analogues have also been reported. preprints.org

A notable class of esters are the gypsogenin-chalcone hybrids. These compounds are synthesized by the esterification of the C-28 carboxylic acid of acetyl-gypsogenin with various chalcone derivatives. yok.gov.tr The reaction is typically carried out using a coupling agent to facilitate the formation of the ester linkage. yok.gov.tr This method has been used to produce a variety of novel gypsogenin-COO-chalcone hybrid compounds. yok.gov.tr

| Starting Material | Alcohol/Phenol | Coupling Agent/Method | Product | Reference |

| 3-Acetyl-gypsogenin | Benzyl alcohol | Not specified | 3-Acetyl-gypsogenin benzyl ester | preprints.org |

| Acetyl-Gypso | Chalcone derivatives | Not specified | Gypsogenin-COO-chalcone hybrids | yok.gov.tr |

Amidation Strategies (e.g., Mono- and Bisamidation)

The C-28 carboxylic acid of this compound can be converted to amides through reaction with various amines. Typically, the carboxylic acid is first activated, for instance, by conversion to an acyl chloride using oxalyl chloride. google.com The activated intermediate is then reacted with a primary or secondary amine to yield the corresponding amide. google.com This strategy has been employed to synthesize a range of 3β-acetoxy-oleanane-type-12-ene-23-aldehyde-28-amide compounds. google.com

Furthermore, both mono- and bisamidation strategies have been explored for gypsogenin and its derivatives, highlighting the versatility of the C-28 carboxylic acid for creating diverse molecular structures.

| Starting Material | Activating Agent | Amine | Product | Reference |

| 3β-acetoxy-oleanane-12-en-23-al-28-oic acid | Oxalyl chloride | Secondary amines | 3β-acetoxy-oleanane-12-en-23-al-28-amides | google.com |

Oxidative Modifications of the Ring C System

The C-ring of the gypsogenin oleanane (B1240867) skeleton can undergo oxidative modifications to introduce new functionalities. These reactions can alter the electronic and steric properties of the molecule, leading to derivatives with potentially different biological activities.

One reported oxidative modification of gypsogenin involves the use of selenium dioxide in refluxing acetic acid to produce the 11-keto derivative. researchgate.net This introduces an enone system into ring C. researchgate.net While this specific reaction was reported for gypsogenin, similar oxidative transformations can be envisioned for this compound, provided the acetyl group remains stable under the reaction conditions.

| Starting Material | Oxidizing Agent | Reaction Conditions | Product | Reference |

| Gypsogenin | Selenium dioxide | Acetic acid, reflux | 11-keto-gypsogenin | researchgate.net |

Investigation of Biological Activities and Underlying Mechanisms of Action

General Biological Activities within the Triterpenoid (B12794562) Class

Triterpenoids, a large and diverse class of naturally occurring compounds, are known for a wide range of biological activities. researchgate.netresearchgate.net These compounds, synthesized in plants through the mevalonate (B85504) pathway, have garnered significant attention for their potential therapeutic properties. researchgate.netmdpi.com Preclinical studies have demonstrated that triterpenoids possess pharmacological actions, including anti-inflammatory, antioxidant, anticancer, and immunomodulatory effects. mdpi.com

A prominent biological activity attributed to many natural triterpenes is their anti-inflammatory effect. mdpi.com Triterpenoids can modulate inflammatory pathways and have been studied for their potential in managing inflammatory diseases. mdpi.comnih.gov Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and enzymes. researchgate.net For instance, some triterpenoids have been shown to target NF-κB, a key transcription factor involved in the inflammatory response, leading to its downregulation. nih.gov The anti-inflammatory properties of various triterpenoids, such as lupeol (B1675499) and ursolic acid, have been demonstrated in both in vitro and in vivo models. researchgate.net

Triterpenoids are widely recognized for their antioxidant properties. mdpi.com They can help mitigate oxidative stress, which is implicated in the development of numerous chronic diseases. nih.govsemanticscholar.org The antioxidant capacity of triterpenoids is often linked to their chemical structure, which allows them to scavenge free radicals and modulate cellular antioxidant defense systems. researchgate.net For example, some triterpenoids can activate the Nrf2-Keap1 signaling pathway, a critical regulator of cellular resistance to oxidative stress. mdpi.com This activation leads to the expression of antioxidant enzymes that protect cells from oxidative damage. mdpi.com

Anti-Inflammatory Effects

Antineoplastic and Cytotoxic Effects of Gypsogenin (B1672572) Acetate (B1210297) and its Derivatives

Gypsogenin acetate, a triterpenoid compound, and its derivatives have been the subject of research for their potential antineoplastic and cytotoxic activities. ontosight.ainih.gov Gypsogenin itself, the precursor to this compound, has demonstrated strong anticancer activity. google.com Research has explored the modification of gypsogenin's structure to enhance its biological activity and bioavailability. google.com

Derivatives of gypsogenin have shown cytotoxic effects against various human cancer cell lines, including colon cancer (LOVO), lung cancer (A549), and promyelocytic leukemia (HL-60) cells. google.comroyalsocietypublishing.orgpatsnap.com For instance, certain synthetic derivatives of gypsogenin exhibited significant anticancer activity, with some compounds showing lower IC50 values (a measure of potency) than the parent compound. royalsocietypublishing.org

Table 1: Cytotoxic Activity of Gypsogenin and its Derivatives against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Gypsogenin | HL-60 | 10.4 | medchemexpress.com |

| Gypsogenin | HT-29 | 11.9 | medchemexpress.com |

| Gypsogenin | Caco-2 | 16.67 | medchemexpress.com |

| Gypsogenin | HeLa | 22.48 | medchemexpress.com |

| Gypsogenin derivative 1a | HL-60 | 3.9 | nih.gov |

| Gypsogenin derivative 1c | MCF-7 | 5.15 | nih.gov |

| Gypsogenin derivative 1d | HL-60 | 5.978 | nih.gov |

| Gypsogenin derivative 4 | LOVO | 2.97 ± 1.13 | nih.gov |

| Gypsogenin derivative 7g | LOVO | 3.59 ± 2.04 | nih.gov |

Triterpenoids, as a class, are known to influence key cellular processes such as proliferation, differentiation, and survival. researchgate.netontosight.ai They can inhibit multiple intracellular signaling molecules and transcription factors that are involved in regulating tumor cell proliferation and survival. researchgate.net The interaction of cancer cells with their microenvironment, such as the bone marrow, activates signaling pathways that promote their growth and survival. mdpi.com Compounds that can interfere with these pathways are of significant interest in cancer research. While specific studies on this compound's direct modulation of these processes are emerging, the broader class of triterpenoids has a well-documented history of affecting these cellular functions.

A key mechanism through which gypsogenin and its derivatives exert their cytotoxic effects is by inducing apoptosis, or programmed cell death, in cancer cells. nih.govroyalsocietypublishing.org Studies have shown that certain gypsogenin derivatives can trigger the apoptotic pathway, leading to cancer cell death. royalsocietypublishing.orgnih.gov For example, a gypsogenin oxime derivative was found to trigger the apoptotic pathway in cancer cells, demonstrating high apoptosis ratios. royalsocietypublishing.org Similarly, other derivatives have been shown to arrest the cell cycle and induce apoptosis in human cancer cells. nih.gov

The induction of apoptosis by gypsogenin derivatives is linked to the regulation of key proteins in the Bcl-2 family, which are central to controlling the mitochondrial pathway of apoptosis. dovepress.comresearchgate.net This family includes pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. The ratio of these proteins is a critical determinant of a cell's fate.

Research has indicated that gypsogenin can trigger apoptosis by increasing the levels of the pro-apoptotic protein Bax. hilarispublisher.com An imbalance in the Bcl-2/Bax ratio, with an increase in Bax and/or a decrease in Bcl-2, can lead to the permeabilization of the mitochondrial outer membrane, a key event in the apoptotic cascade. dovepress.comresearchgate.net The regulation of these proteins is a crucial aspect of the anticancer mechanism of gypsogenin and its derivatives. While Bcl-2 and Bax are key players, other members of the Bcl-2 family, such as Bak and Mcl-1, also have distinct roles in regulating apoptosis and can be influenced by different anti-apoptotic proteins. nih.govnih.gov

Specific Molecular Target Interactions

Recent studies have explored the potential of gypsogenin derivatives as kinase inhibitors, which are crucial in cancer therapy. One such derivative, benzyl (B1604629) 3-hydroxy-23-oxoolean-12-en-28-oate, has demonstrated inhibitory activity against Abelson kinase 1 (ABL1) with an IC50 value of 8.7 µM. jst.go.jp This derivative was the most effective anticancer agent against the chronic myelogenous leukemia (CML) cell line K562, showing an IC50 value of 9.3 µM. jst.go.jp In contrast, its cytotoxicity against normal peripheral blood mononuclear cells was significantly lower, with an IC50 of 276.0 µM, indicating a better selectivity profile than the established drug imatinib (B729). jst.go.jp The study also revealed that this compound suppresses the signaling pathway downstream of BCR-ABL by inhibiting the phosphorylation of ERK in K562 cells. jst.go.jp

Vascular Endothelial Growth Factor (VEGF) and its receptors are key regulators of angiogenesis, a process vital for tumor growth. nih.govtouchoncology.com While direct inhibition of VEGF by this compound is not specified, the broader class of triterpenoids, to which gypsogenin belongs, has been investigated for anti-angiogenic properties. frontiersin.org The inhibition of kinases like ABL1 and the potential to interfere with pathways like VEGF signaling highlight the therapeutic promise of gypsogenin derivatives in oncology. jst.go.jpmdpi.com

Table 1: Kinase Inhibition by Gypsogenin Derivative

| Compound | Target Kinase | Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| Benzyl 3-hydroxy-23-oxoolean-12-en-28-oate | ABL1 | - | 8.7 µM | jst.go.jp |

| Benzyl 3-hydroxy-23-oxoolean-12-en-28-oate | - | K562 (CML) | 9.3 µM | jst.go.jp |

| Benzyl 3-hydroxy-23-oxoolean-12-en-28-oate | - | Normal PBMCs | 276.0 µM | jst.go.jp |

The p53 protein, known as the "guardian of the genome," plays a critical role in preventing tumor formation. frontiersin.org Mutations in the p53 gene are common in cancer and can lead to the production of a mutant p53 protein that not only loses its tumor-suppressive functions but can also gain new oncogenic activities. frontiersin.orgmdpi.com These gain-of-function activities can promote uncontrolled cell proliferation, metabolic reprogramming, and resistance to therapy. mdpi.com

Mutant p53 can influence various cellular processes, including the upregulation of glycolysis and the mevalonate pathway, and the downregulation of oxidative phosphorylation. mdpi.comoncotarget.com It can also affect the expression of other proteins involved in tumor progression. For instance, some mutant p53 forms can activate STAT3, leading to increased invasion and tumor growth. mdpi.com

While there is no direct evidence from the provided results that this compound specifically downregulates mutant p53, the broader context of cancer therapeutics often involves targeting pathways affected by mutant p53. frontiersin.org For example, some therapeutic strategies aim to restore the wild-type function of mutated p53 or to target the pathways that are aberrantly regulated by it. frontiersin.org

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. thno.orgarchivepp.com This process is regulated by a balance of pro-angiogenic and anti-angiogenic factors. frontiersin.org A key pro-angiogenic factor is Vascular Endothelial Growth Factor (VEGF). mdpi.com The p53 tumor suppressor protein can inhibit angiogenesis by downregulating the hypoxia-inducible factor (HIF) system, which in turn reduces VEGF expression. touchoncology.com

Natural products are a promising source of anti-angiogenic compounds. frontiersin.org While the specific effect of this compound on tumor angiogenesis is not detailed, the parent compound, gypsogenin, and its derivatives are part of the triterpenoid class of compounds, which have been noted for their anti-cancer potential. researchgate.net The anti-angiogenic strategy is a validated approach in cancer therapy, with drugs that target VEGF already in clinical use. touchoncology.commdpi.com

Downregulation of Tumor-Related Proteins (e.g., Mutant P53)

Antimicrobial Activity Profiles of Gypsogenin Conjugates

Triterpenoid saponins (B1172615), including those derived from gypsogenin, are recognized for their antimicrobial properties. nih.govmdpi.com However, their therapeutic application can be limited by factors such as solubility. nih.gov To address this, researchers have synthesized conjugates of triterpene sapogenins with other molecules, such as polyarginine peptides. nih.gov

These conjugates have shown potent and selective antibacterial activity, particularly against Gram-positive bacteria. nih.gov A synergistic effect has been observed, where the conjugate is more effective than the individual components. nih.gov For example, a conjugate labeled BAc-R3 was identified as a promising compound with low toxicity to mammalian cells and good stability in plasma. nih.gov The mechanism of action for these conjugates is believed to involve interaction with the bacterial membrane. nih.gov

Saponins from Saponaria cypria roots, which include gypsogenin derivatives, have demonstrated antibacterial activity against Escherichia coli, Staphylococcus aureus, Enterococcus faecalis, and Salmonella enteritidis, with S. aureus showing the highest susceptibility. mdpi.com

Table 2: Antimicrobial Activity of Gypsogenin-Related Compounds

| Compound/Extract | Target Organism | Activity | Reference |

|---|---|---|---|

| Triterpene sapogenin-polyarginine conjugates | Gram-positive bacteria | Potent and selective antibacterial activity | nih.gov |

| Saponaria cypria root extracts (containing gypsogenin derivatives) | Staphylococcus aureus | Highest susceptibility | mdpi.com |

| Saponaria cypria root extracts (containing gypsogenin derivatives) | Escherichia coli, Enterococcus faecalis, Salmonella enteritidis | Antibacterial potential | mdpi.com |

Cholinesterase Inhibitory Potential of Gypsogenin Derivatives

Gypsogenin and its derivatives have emerged as a notable class of cholinesterase inhibitors. The parent compound, gypsogenin, selectively inhibits butyrylcholinesterase (BChE). researchgate.net In contrast, certain synthetic derivatives exhibit potent and selective inhibition of acetylcholinesterase (AChE). researchgate.net

One such derivative, (3β,4α) 3-O-acetyl-olean-12-ene-23,28-dinitrile, showed a Ki value as low as 2.67 ± 0.59 μM for AChE, which is about one-fifth the inhibitory activity of the standard drug galantamine hydrobromide. This makes it one of the first pentacyclic triterpenoids to be identified as a potent and selective AChE inhibitor. The inhibition of cholinesterases is a key therapeutic strategy for managing Alzheimer's disease. mdpi.com

Table 3: Cholinesterase Inhibition by Gypsogenin and its Derivative

| Compound | Target Enzyme | Inhibition Type | Ki Value (μM) | Reference |

|---|---|---|---|---|

| Gypsogenin | Butyrylcholinesterase (BChE) | Selective, Moderate mixed-type | - | researchgate.net |

| (3β,4α) 3-O-acetyl-olean-12-ene-23,28-dinitrile | Acetylcholinesterase (AChE) | Potent, Selective | 2.67 ± 0.59 | researchgate.net |

Antileishmanial Properties of Gypsogenin

Leishmaniasis is a parasitic disease for which new treatments are needed. nih.gov Natural products, including plant-derived saponins, are being investigated for their antileishmanial activity. nih.govrsc.org In a screening of a library of natural and semi-synthetic saponins, gypsogenin was identified as a potent inhibitor of Leishmania mexicana amastigotes, the pathogenic form of the parasite in mammals, with an ED50 value of less than 10.5 μM. rsc.orgresearchgate.net

This finding highlights the potential of gypsogenin as a lead compound for the development of new antileishmanial drugs. rsc.org The study demonstrated the value of exploring natural product derivatives to identify compounds with improved potency and selectivity against Leishmania. researchgate.net

Table 4: Antileishmanial Activity of Gypsogenin

| Compound | Target Organism | Activity | ED50 Value | Reference |

|---|---|---|---|---|

| Gypsogenin | Leishmania mexicana amastigotes | Potent inhibition | < 10.5 µM | rsc.orgresearchgate.net |

Influence on General Metabolic Regulation Pathways

Following a thorough review of scientific literature, specific research detailing the direct influence of this compound on key metabolic regulation pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, remains limited. While the broader class of oleanane (B1240867) triterpenoids, to which gypsogenin belongs, has been noted for various biological activities, the precise impact of the acetate form on these central energy-producing pathways is not extensively documented. mdpi.com General studies on triterpenoids suggest a potential for modulating metabolic processes, but specific data for this compound is not available in the reviewed sources. mdpi.comresearchgate.net

Modulation of Glycolytic and Tricarboxylic Acid (TCA) Cycle Pathways by Acetateresearchgate.net

Activation of Key Metabolic Enzymes (e.g., Pyruvate (B1213749) Carboxylase) by Acetateresearchgate.net

No specific research data was found to confirm the activation of key metabolic enzymes, such as pyruvate carboxylase, by this compound. Pyruvate carboxylase is a crucial anaplerotic enzyme that replenishes oxaloacetate in the TCA cycle, a reaction vital for both energy metabolism and biosynthesis. wikipedia.orgmarquette.edu The enzyme's activity is typically regulated by the allosteric activator acetyl-CoA. pensoft.net While some oleanane-type triterpenoid saponins have been investigated for their effects on other enzymes like monoamine oxidase, their influence on pyruvate carboxylase has not been reported in the reviewed literature.

Due to the absence of specific research findings on the interaction between this compound and the specified metabolic pathways and enzymes, no data tables can be generated at this time.

Structure Activity Relationship Sar Studies of Gypsogenin Acetate and Its Analogues

Methodological Considerations and Challenges in SAR Elucidation

The comprehensive elucidation of Structure-Activity Relationships (SAR) for gypsogenin (B1672572) and its derivatives is met with several challenges. A primary obstacle is the difficulty in isolating gypsogenin from its natural plant sources, such as those from the Gypsophila genus. researchgate.netsemanticscholar.org The extraction process is often complex, involving steps like water extraction of saponins (B1172615), acid hydrolysis, neutralization, and extensive column chromatography to yield the pure sapogenin. semanticscholar.org This intricate isolation process and the consequent high price of commercially available gypsogenin have historically limited the feasibility of conducting extensive and wide-ranging SAR studies. researchgate.net

Furthermore, a notable shortage of SAR studies on this specific pentacyclic triterpene has been pointed out in the scientific literature. semanticscholar.orgresearchgate.net Until recently, for instance, there were no reports of gypsogenin derivatives with a modified C ring, highlighting a gap in the exploration of its chemical space. semanticscholar.org These limitations mean that the full therapeutic potential of gypsogenin derivatives may not yet be fully understood, underscoring the need for more focused research to build a comprehensive SAR profile. researchgate.net

Influence of C-3 Acetylation on Biological Activities

The acetylation of the hydroxyl group at the C-3 position of gypsogenin has a variable impact on its cytotoxic activity, depending on the specific analogue and the cancer cell line being tested. In several cases, the addition of a 3-acetyl group leads to a decrease in potency compared to the parent compound, gypsogenin.

For example, against the MCF-7 breast cancer cell line, 3-acetyl gypsogenin (compound 1) showed an IC₅₀ value of 20.5 µM, which is less active than gypsogenin itself (IC₅₀ 9.0 µM). semanticscholar.orgnih.gov Similarly, the 3-acetylated benzyl (B1604629) ester of gypsogenin (compound 7) had an IC₅₀ of 65.1 µM, a significant reduction in activity compared to the non-acetylated benzyl ester (compound 6, IC₅₀ 5.1 µM). semanticscholar.orgnih.gov Against the A549 lung cancer cell line, 3-acetyl gypsogenin demonstrated moderate activity with an IC₅₀ of 30.8 µM. nih.gov

However, the effect is not universally negative. In studies on the HL-60 leukemia cell line, 3-acetyl gypsogenin (IC₅₀ 10.77 µM) exhibited nearly the same cytotoxic effect as gypsogenin (IC₅₀ 10.4 µM). nih.gov Furthermore, when combined with other modifications, such as oximation at C-23, the 3-acetylated analogue (compound 3, IC₅₀ 5.9 µM) surpassed the activity of the non-oximated acetylated compound (compound 1, IC₅₀ 10.77 µM) against HL-60 cells. nih.gov This indicates a complex interplay between the different functional groups on the gypsogenin scaffold.

| Compound | Modification | Cell Line | IC₅₀ (µM) | Source |

| Gypsogenin | Parent Compound | MCF-7 | 9.0 | nih.gov, semanticscholar.org |

| 3-acetyl gypsogenin (1) | C-3 Acetylation | MCF-7 | 20.5 | nih.gov, semanticscholar.org |

| Gypsogenin benzyl ester (6) | C-28 Benzyl Ester | MCF-7 | 5.1 | nih.gov, semanticscholar.org |

| 3-acetyl gypsogenin benzyl ester (7) | C-3 Acetylation, C-28 Benzyl Ester | MCF-7 | 65.1 | nih.gov, semanticscholar.org |

| Gypsogenin | Parent Compound | HL-60 | 10.4 | nih.gov |

| 3-acetyl gypsogenin (1) | C-3 Acetylation | HL-60 | 10.77 | nih.gov |

| 3-acetyl gypsogenin oxime (3) | C-3 Acetylation, C-23 Oxime | HL-60 | 5.9 | nih.gov |

| 3-acetyl gypsogenin | C-3 Acetylation | A549 | 30.8 | nih.gov |

| 3-acetyl gypsogenin oxime (3) | C-3 Acetylation, C-23 Oxime | SaoS-2 | >7.8 | nih.gov |

| 3-acetyl gypsogenin oxime (3) | C-3 Acetylation, C-23 Oxime | HT-29 | Prominent Activity | nih.gov |

Impact of C-23 Aldehyde Moiety Modifications on Potency and Selectivity

The aldehyde group at the C-23 position is a key site for chemical modification that significantly influences the cytotoxic potency and selectivity of gypsogenin derivatives. semanticscholar.orgnih.gov Researchers have explored various transformations at this position, including the formation of oximes and hydrazones, to enhance biological activity. nih.gov

The conversion of the C-23 aldehyde to an oxime has been shown to enhance the cytotoxic effects of gypsogenin derivatives in certain cancer cell lines. nih.govnih.gov For instance, the oximation of gypsogenin to create compound 2 increased its activity against the HL-60 leukemia cell line, reducing the IC₅₀ value from 10.4 µM for the parent compound to 3.9 µM for the oxime derivative. nih.gov This suggests that the introduction of the oxime functional group can significantly boost potency.

Similarly, the 3-acetylated oxime analogue (compound 3) showed a greater cytotoxic effect (IC₅₀ 5.9 µM) against HL-60 cells compared to its non-oximated counterpart, 3-acetyl gypsogenin (compound 1, IC₅₀ 10.77 µM). nih.gov However, the effect is cell-line dependent. Against A549 lung cancer cells, oximation of gypsogenin and its 3-acetyl analogue did not lead to a significant change in activity. nih.gov Furthermore, against SaoS-2 osteosarcoma cells, gypsogenin itself (IC₅₀ 7.8 µM) was found to be more potent than both its oxime derivative (compound 2) and the 3-acetylated oxime (compound 3). nih.gov

The formation of a hydrazone at the C-23 position has proven to be a particularly effective strategy for increasing the cytotoxic efficacy of gypsogenin. nih.gov Structure-activity relationship studies have revealed that introducing a 2,4-dinitrophenylhydrazone moiety at this position can enhance anti-cancer activity. nih.gov

A notable example is the (2,4-dinitrophenyl)hydrazono derivative of gypsogenin (compound 5), which demonstrated strong cytotoxic effects on A549 lung cancer cells, with an IC₅₀ of 3.1 µM. nih.gov This represents a significant improvement in potency compared to the parent gypsogenin, which has an IC₅₀ of 19.6 µM against the same cell line. nih.gov This highlights the critical role that modification of the C-23 aldehyde can play in the development of more potent gypsogenin-based cytotoxic agents.

| Compound | Modification | Cell Line | IC₅₀ (µM) | Source |

| Gypsogenin | Parent Compound | HL-60 | 10.4 | nih.gov |

| Gypsogenin oxime (2) | C-23 Oxime | HL-60 | 3.9 | nih.gov |

| 3-acetyl gypsogenin (1) | C-3 Acetylation | HL-60 | 10.77 | nih.gov |

| 3-acetyl gypsogenin oxime (3) | C-3 Acetylation, C-23 Oxime | HL-60 | 5.9 | nih.gov |

| Gypsogenin | Parent Compound | A549 | 19.6 | nih.gov |

| (2,4-dinitrophenyl)hydrazono derivative (5) | C-23 Hydrazone | A549 | 3.1 | nih.gov |

| Gypsogenin | Parent Compound | SaoS-2 | 7.8 | nih.gov |

| Gypsogenin oxime (2) | C-23 Oxime | SaoS-2 | Notable Activity | nih.gov |

Effects of Oximation on Activity Enhancement

Effects of C-28 Carboxylic Acid Derivatization on Biological Response

The carboxylic acid at the C-28 position is another active site on the gypsogenin scaffold that has been extensively used for derivatization to modulate biological responses. semanticscholar.orgnih.gov The synthesis of various ester and amide derivatives at this position has been a common strategy to explore and enhance the cytotoxic potential of the parent molecule. nih.gov

Both ester and amide derivatives at the C-28 position have shown promising cytotoxic activities, with their efficacy often surpassing that of the parent gypsogenin.

Ester Derivatives: The formation of a benzyl ester at C-28 (compound 6) significantly improved cytotoxic activity against the MCF-7 breast cancer cell line, with an IC₅₀ of 5.1 µM compared to 9.0 µM for gypsogenin. semanticscholar.orgnih.gov Against the K562 and HL-60 leukemia cell lines, gypsogenin benzyl esters have been reported as the most active derivatives to date. semanticscholar.org For example, against HL-60 cells, the benzyl ester (compound 6) had an IC₅₀ of 8.1 µM, and its acetylated version (compound 7) had an IC₅₀ of 6.7 µM, both showing potent activity. nih.gov

Amide Derivatives: The introduction of amide functionalities at C-28 has also yielded compounds with strong cytotoxic effects. nih.gov For instance, two carboxamide derivatives, compounds 20 and 23, exhibited higher activity against A549 cells (IC₅₀ of 2.5 µM and 2.8 µM, respectively) than the potent (2,4-dinitrophenyl)hydrazono derivative (compound 5, IC₅₀ 3.1 µM). nih.gov Further studies have shown that other amides, such as compounds 18 and 19, possess IC₅₀ values of 5.7 µM and 13.8 µM, respectively, against the MCF-7 cell line. semanticscholar.org The synthesis of these derivatives often involves coupling reactions with various primary or secondary amines. nih.gov

The collective findings suggest that derivatization of the C-28 carboxylic acid into either esters or amides is a viable and effective strategy for enhancing the anti-cancer properties of gypsogenin. semanticscholar.orgnih.gov

| Compound | Modification | Cell Line | IC₅₀ (µM) | Source |

| Gypsogenin | Parent Compound | MCF-7 | 9.0 | nih.gov, semanticscholar.org |

| Gypsogenin benzyl ester (6) | C-28 Benzyl Ester | MCF-7 | 5.1 | nih.gov, semanticscholar.org |

| Amide derivative (18) | C-28 Amide | MCF-7 | 5.7 | semanticscholar.org |

| Amide derivative (19) | C-28 Amide | MCF-7 | 13.8 | semanticscholar.org |

| Gypsogenin | Parent Compound | A549 | 19.6 | nih.gov |

| Carboxamide derivative (20) | C-28 Carboxamide | A549 | 2.5 | nih.gov |

| Carboxamide derivative (23) | C-28 Carboxamide | A549 | 2.8 | nih.gov |

| Gypsogenin benzyl ester (6) | C-28 Benzyl Ester | HL-60 | 8.1 | nih.gov |

| 3-acetyl gypsogenin benzyl ester (7) | C-3 Acetylation, C-28 Benzyl Ester | HL-60 | 6.7 | nih.gov |

Contributions of Ring C Modifications to Pharmacological Profiles

The pharmacological activity of gypsogenin and its derivatives can be significantly influenced by modifications to the pentacyclic structure, particularly on Ring C. Research into these modifications, while not as extensive as for other positions, has provided valuable insights into the structure-activity relationships (SAR) governing their cytotoxic effects.

Recently, Ring C oxidized derivatives of gypsogenin have been developed to explore their anti-cancer potential. preprints.org One such modification involves the formation of an epoxide across the C12-C13 double bond. Treatment of gypsogenin with hydrogen peroxide and formic acid yields the epoxide derivative. researchgate.net Another modification is the introduction of a keto group at the C-11 position, creating an enone system within Ring C that mimics the structure of glycyrrhetinic acid. researchgate.net This is achieved through the oxidation of gypsogenin using selenium dioxide. researchgate.net

However, studies on the pharmacological profiles of these Ring C modified analogues have indicated that such changes may not be favorable for enhancing cytotoxicity, particularly against breast cancer cell lines. The epoxide derivative, for instance, exhibited an IC₅₀ value of 26.6 µM against the MCF-7 breast cancer cell line. preprints.orgresearchgate.net Similarly, the 11-keto derivative showed comparable weak activity with an IC₅₀ of 25.3 µM against the same cell line. preprints.orgresearchgate.net These findings suggest that oxidation of Ring C in the gypsogenin scaffold leads to a reduction in potency against MCF-7 cells. preprints.org It has been noted that Ring C modified gypsogenin derivatives are generally considered weak antiproliferative agents against both lung and breast cancer. preprints.org

The table below summarizes the reported cytotoxic activity of Ring C-modified gypsogenin derivatives.

Table 1: Cytotoxic Activity of Ring C-Modified Gypsogenin Derivatives

| Compound | Modification | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Epoxide Derivative (2) | C12-C13 Epoxidation | MCF-7 | 26.6 preprints.orgresearchgate.net |

Note: The table is interactive and can be sorted by clicking on the column headers.

Comparative SAR Analysis with Related Pentacyclic Triterpenoids

Gypsogenin belongs to the oleanane-type pentacyclic triterpenoid (B12794562) family, which includes well-known compounds such as oleanolic acid, glycyrrhetinic acid, ursolic acid, and betulinic acid. researchgate.net Gypsogenin shares the same fundamental five-ring structure but is distinguished by the presence of an aldehyde group at the C-23 position, in addition to the C-3 hydroxyl and C-28 carboxylic acid groups. royalsocietypublishing.org The structure of gypsogenin is particularly similar to oleanolic acid, which lacks the C-23 aldehyde. royalsocietypublishing.orgnih.gov This structural similarity and its unique functional groups make gypsogenin an interesting candidate for comparative SAR studies. researchgate.net

When comparing the cytotoxic activities, gypsogenin and its derivatives often exhibit distinct profiles from other pentacyclic triterpenoids. For instance, in a study comparing the anti-glioma activity of benzyl esters of various pentacyclic triterpenes, derivatives of gypsogenin showed potent activity. mdpi.com Specifically, substituted benzyl esters of gypsogenin (compounds 8 and 9 in the study) were highly effective against the K562 chronic myelogenous leukemia cell line, with IC₅₀ values of 4.78 µM and 3.19 µM, respectively. mdpi.com These values were comparable to or better than that of the oleanolic acid benzyl ester (IC₅₀ = 5.46 µM) and the standard drug imatinib (B729) (IC₅₀ = 5.49 µM). mdpi.com

The presence and modification of the functional groups are critical for activity. Acetylation of the C-3 hydroxyl group in gypsogenin to form gypsogenin acetate (B1210297) (referred to as compound 1b in some studies) results in decreased cytotoxicity against MCF-7 cells (IC₅₀ of 20.5 µM) compared to the parent gypsogenin (IC₅₀ of 9.0 µM). preprints.org This suggests that a free hydroxyl group at C-3 may be preferable for activity in this context.

In contrast, for oleanolic acid, the presence of a free carboxylic acid at C-28 is considered essential for certain biological activities, and modifications at this site are often detrimental. nih.gov For gypsogenin derivatives, modification of the C-28 carboxylic acid to form amides or esters has been shown to enhance anticancer activity in many cases. nih.gov This highlights a key difference in the SAR between gypsogenin and oleanolic acid.

Furthermore, the C-23 aldehyde group unique to gypsogenin provides a reactive site for modifications that can significantly enhance potency. For example, the formation of a 2,4-dinitrophenylhydrazone at the C-23 position can lead to a substantial increase in anti-cancer activity. nih.gov Comparative analysis with asiatic acid, which has hydroxyl groups at C-2, C-3, and C-23, also reveals interesting SAR distinctions. While oxidation at C-23 in asiatic acid derivatives can be beneficial, the specific substitutions determine the final activity profile. mdpi.comsemanticscholar.org

The table below presents a comparative view of the cytotoxic activities of gypsogenin derivatives and other related pentacyclic triterpenoids against various cancer cell lines.

Table 2: Comparative Cytotoxic Activity of Pentacyclic Triterpenoids and Their Derivatives

| Compound | Parent Triterpenoid | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Gypsogenin Benzyl Ester (7) | Gypsogenin | U251 Glioma | >25 mdpi.com |

| Substituted Gypsogenin Benzyl Ester (8) | Gypsogenin | K562 Leukemia | 4.78 mdpi.com |

| Substituted Gypsogenin Benzyl Ester (9) | Gypsogenin | K562 Leukemia | 3.19 mdpi.com |

| Oleanolic Acid Benzyl Ester (5) | Oleanolic Acid | K562 Leukemia | 5.46 mdpi.com |

| Hederagenin Benzyl Ester (4) | Hederagenin | U251 Glioma | 8.06 mdpi.com |

| Asiatic Acid Benzyl Ester (1) | Asiatic Acid | U251 Glioma | 13.18 mdpi.com |

| Betulinic Acid Benzyl Ester (2) | Betulinic Acid | U251 Glioma | >25 mdpi.com |

| Ursolic Acid Benzyl Ester (6) | Ursolic Acid | U251 Glioma | 18.01 mdpi.com |

| Cisplatin | - | U251 Glioma | 7.70 mdpi.com |

Note: The table is interactive and can be sorted by clicking on the column headers.

Advanced Analytical and Spectroscopic Characterization of Gypsogenin Acetate

Spectroscopic Methods for Structural Elucidationnih.govroyalsocietypublishing.org

Spectroscopic techniques are indispensable for determining the intricate structure of Gypsogenin (B1672572) acetate (B1210297). By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained. figshare.comdergipark.org.tr

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Gypsogenin acetate. nih.gov ¹H NMR provides information about the proton environment, while ¹³C NMR details the carbon skeleton. royalsocietypublishing.org

In the ¹H NMR spectrum of this compound, the acetylation at the C-3 position is confirmed by a downfield shift of the H-3 proton signal to approximately δ 5.23 (dd, J = 11.44, 5.16 Hz), compared to the signal at δ 3.95 in the parent compound, gypsogenin. nih.gov Other key signals include the olefinic proton H-12, which appears as a broad singlet around δ 5.51, and the aldehyde proton H-23. nih.gov

The ¹³C NMR spectrum provides further structural confirmation. The acetylation at C-3 is evident from the chemical shifts of the carbons in this region. The Attached Proton Test (APT) is a valuable NMR experiment that helps differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. binghamton.educopernicus.org In an APT spectrum, CH and CH₃ signals typically appear as positive peaks, while CH₂ and quaternary carbons appear as negative peaks, aiding in the complete assignment of the carbon signals. binghamton.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives nih.govyok.gov.tr (Note: Exact chemical shifts can vary depending on the solvent and specific derivative.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 3 | ~5.23 | ~80.9 |

| 12 | ~5.51 | ~122.5 |

| 13 | - | ~143.8 |

| 23 | ~9.50 | ~207.2 |

| 28 | - | ~178.0 |

| Acetyl CH₃ | ~2.05 | ~21.1 |

| Acetyl C=O | - | ~171.0 |

This table is interactive. You can sort the data by clicking on the column headers.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. dergipark.org.tr It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. acdlabs.comraco.cat

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that causes extensive fragmentation of the molecule. acdlabs.com The resulting mass spectrum displays a pattern of fragment ions that can be pieced together to deduce the structure of the original molecule. raco.cat

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is particularly useful for analyzing complex mixtures and can provide the molecular weight of this compound and its derivatives with high accuracy using soft ionization techniques like Electrospray Ionization (ESI). nih.govroyalsocietypublishing.orgacdlabs.com In the positive ion mode of ESI-MS, this compound can be observed as adducts, such as [M+Na]⁺. nih.gov The fragmentation of bidesmosidic derivatives often involves the loss of sugar units like glucuronic acid, glucose, rhamnose, or apiose. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. purdue.edu The IR spectrum of an ester typically shows a strong carbonyl (C=O) stretching absorption band in the region of 1750-1735 cm⁻¹ for aliphatic esters. spectroscopyonline.comorgchemboulder.com The presence of this band, along with C-O stretching bands between 1300-1000 cm⁻¹, confirms the ester functionality in this compound. spectroscopyonline.comorgchemboulder.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. ijims.com The UV spectrum of compounds like this compound, which contain chromophores such as a carbonyl group and a carbon-carbon double bond, will exhibit characteristic absorption maxima. nepjol.info The position and intensity of these absorptions can be influenced by the solvent and the presence of other functional groups. ijims.comnepjol.info

Mass Spectrometry (MS) Techniques (e.g., EIMS, LC-MS)

Chromatographic Techniques for Separation, Purity Assessment, and Identificationdergipark.org.tryok.gov.tr

Chromatographic methods are essential for the separation, purification, and identification of this compound from complex mixtures, as well as for assessing its purity. dergipark.org.trresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the separation and quantification of this compound. mtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.net

HPLC methods are crucial for assessing the purity of this compound samples. chromatographyonline.comcarlroth.com By analyzing the chromatogram, the presence of impurities can be detected and their relative amounts can be quantified by comparing peak areas. mtoz-biolabs.com The use of a Diode Array Detector (DAD) allows for the simultaneous acquisition of UV spectra across a range of wavelengths, which can help in peak identification and purity assessment. chromatographyonline.com A typical HPLC analysis might involve a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, with detection at a specific wavelength, such as 214 nm. researchgate.net

Table 2: Example HPLC Parameters for Triterpenoid (B12794562) Saponin (B1150181) Analysis researchgate.netbibliotekanauki.pl

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer |

| Flow Rate | ~0.2 - 1.0 mL/min |

| Detection | UV at ~214 nm or ~254 nm |

| Injection Volume | 10-20 µL |

This table is interactive. You can sort the data by clicking on the column headers.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile or derivatized compounds. ncsu.educhromforum.org For a non-volatile compound like this compound, derivatization, such as trimethylsilylation, is necessary to increase its volatility for GC analysis. scispace.com

In GC-MS, the sample is first separated based on its boiling point and interaction with the stationary phase in the gas chromatograph. chromforum.org The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each component. ncsu.eduujpronline.com This allows for the identification of this compound and any impurities present in the sample. researchgate.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative analysis of triterpenoids and their saponin derivatives, including those related to gypsogenin. mdpi.comresearchgate.net It offers a rapid, cost-effective, and straightforward method for separating compounds from a mixture, making it an invaluable tool for initial screening of plant extracts. mdpi.commdpi.com For triterpenoids like this compound, silica (B1680970) gel 60 F254 plates are most commonly employed as the stationary phase. mdpi.combournemouth.ac.uk The choice of the mobile phase is critical and depends on the polarity of the specific compounds being analyzed. researchgate.net

The separation of triterpenoid saponins (B1172615) is often achieved using solvent systems composed of varying ratios of chloroform (B151607), methanol (B129727), and water. researchgate.netmdpi.com For less polar aglycones, systems such as hexane (B92381) and ethyl acetate are utilized. researchgate.netijpsonline.com After development, the chromatogram is visualized. Since triterpenoids often lack a strong chromophore, derivatization with a spray reagent is necessary for detection. researchgate.net Commonly used visualization reagents include Liebermann-Burchard reagent, which typically produces blue, green, or brown spots for terpenoids, and anisaldehyde-sulfuric acid, which can yield specific colors for different terpenoids and steroids. researchgate.netijpsonline.comtandfonline.com Other reagents like vanillin/H2SO4 and ceric ammonium (B1175870) sulfate (B86663) are also effective. mdpi.combournemouth.ac.ukhealthinformaticsjournal.com The identification of compounds is based on the comparison of their retention factor (Rf) values and spot colors with those of known standards. researchgate.netconnectjournals.com

Table 1: TLC Systems for Analysis of Triterpenoids and Saponins

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Reagent | Compound Class | Reference |

|---|---|---|---|---|

| Silica Gel | Chloroform:Methanol:Water (7:2.5:0.5, v/v/v) | Vanillin/H2SO4, Ethanol (B145695)/H2SO4 | Triterpenoid Saponins | mdpi.com |

| Silica Gel | Hexane:Ethyl Acetate (5:5, v/v) | Anisaldehyde-Sulphuric Acid | Triterpenes | ijpsonline.com |

| Silica Gel | Chloroform:Methanol (10:1, v/v) | Liebermann-Burchard, Carr-Price | Triterpenoids | connectjournals.com |

Quantitative Analytical Methodologies

A variety of quantitative analytical methods are employed for the determination of gypsogenin and its saponins in complex matrices like plant extracts. mdpi.com These range from chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to spectrophotometry. mdpi.comeurofins.in HPLC, often coupled with detectors like UV/Diode Array (DAD), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS), has become a primary tool for the specific and sensitive quantification of individual saponins. mdpi.comcreative-proteomics.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of saponins. mdpi.com Due to the lack of a strong UV chromophore in many saponins, detection can be challenging. frontiersin.orgnih.gov Analysis is often performed at low wavelengths, such as 210 nm, which restricts the choice of solvents. tandfonline.com Alternatively, detectors like ELSD or MS can be used. mdpi.comfrontiersin.orgnih.gov

For gypsogenin saponins, quantification often targets a stable prosaponin, such as gypsogenin 3-O-glucuronide, which can be liberated through partial acid hydrolysis of more complex saponins. tandfonline.combibliotekanauki.pl Reversed-phase columns, particularly C18, are standard for these separations. tandfonline.combibliotekanauki.pl A typical mobile phase consists of a gradient of acetonitrile and acidified water (e.g., with phosphoric acid). bibliotekanauki.pl The method is validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. tandfonline.com For instance, a validated SPE-HPLC method for gypsogenin 3-O-glucuronide showed excellent linearity over a concentration range of 0.06–2.00 mg/ml, with a high correlation coefficient (r² = 0.9964). tandfonline.com

Table 2: HPLC Method Parameters for Quantification of Gypsogenin 3-O-glucuronide

| Parameter | Value / Condition | Reference |

|---|---|---|

| Chromatography | ||

| Column | LiChrosorb RP-18e (5 µm, 250 × 4.6 mm) | bibliotekanauki.pl |

| Mobile Phase | Linear gradient of 30–50% acetonitrile in water with 0.1% H3PO4 | bibliotekanauki.pl |

| Flow Rate | 1.0 ml/min | bibliotekanauki.pl |

| Detection | UV at 210 nm | tandfonline.combibliotekanauki.pl |

| Validation | ||

| Linearity Range | 0.06–2.00 mg/ml | tandfonline.com |

| Regression Equation | y = 1.2014 × 10⁷x + 7.8022 × 10⁵ | tandfonline.com |

| Correlation Coefficient (r²) | 0.9964 | tandfonline.com |

| Limit of Detection (LOD) | 0.0207 mg/ml | tandfonline.com |

| Limit of Quantification (LOQ) | 0.0627 mg/ml | tandfonline.com |

| Recovery | 94.7% | tandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for analyzing a wide range of metabolites. nih.gov However, its application is limited to volatile and thermally stable compounds. phenomenex.comresearch-solution.com Triterpenoids like this compound are non-volatile due to their high molecular weight and the presence of polar functional groups (e.g., hydroxyl, carboxyl). phenomenex.comnih.gov Therefore, a chemical modification step known as derivatization is mandatory to increase their volatility and thermal stability, making them suitable for GC-MS analysis. nih.govnih.govazolifesciences.com

Silylation is the most common derivatization method for compounds containing active hydrogen atoms, such as those in hydroxyl, carboxyl, and amine groups. phenomenex.comchromtech.comgcms.cz This reaction replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) or a related silyl (B83357) group. phenomenex.comchromtech.com The resulting silylated derivatives are more volatile, less polar, and more thermally stable than the parent compounds. chromtech.com

For complex triterpenoids, a mixture of silylating reagents is often used to ensure complete derivatization of all functional groups, including sterically hindered ones. nih.govnih.govnih.gov A common and effective combination for pentacyclic triterpenes is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), often in a solvent such as pyridine (B92270). nih.govnih.gov Optimization studies have shown that a mixture of BSTFA and TMCS in pyridine at a moderate temperature (e.g., 30°C) for a couple of hours can efficiently derivatize all hydroxyl and carboxylic acid groups on the triterpene structure. nih.govnih.gov N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another versatile silylating reagent that effectively derivatizes hydroxyl groups. sigmaaldrich.com

Table 3: Common Silylation Reagents for Derivatization of Hydroxyl Groups

| Reagent | Abbreviation | Target Functional Groups | Key Features | Reference |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH, -SH | Powerful TMS donor; often used with a catalyst (TMCS) for hindered groups. | nih.govnih.govchemcoplus.co.jpacs.org |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH | Versatile and powerful reagent; byproducts are volatile and non-interfering. | sigmaaldrich.com |

| Trimethylchlorosilane | TMCS | -OH, -COOH | Primarily used as a catalyst with other silylating agents to improve reaction efficiency, especially for hindered groups. | phenomenex.comnih.govnih.govchemcoplus.co.jp |

Alkylation is another major derivatization strategy used in GC-MS, particularly in metabolomics. gcms.czchemrxiv.org This process involves replacing an acidic hydrogen with an alkyl group, which reduces polarity and increases volatility. gcms.cz While silylation is more common, alkylation offers certain advantages, such as the potential for instantaneous reactions without heating and the use of less expensive reagents. nih.gov

For the analysis of organic acids, a protocol using methyl chloroformate (MCF) has been developed. nih.gov This method allows for the simultaneous derivatization of amino and non-amino organic acids. nih.gov In the context of analyzing a compound like this compound, where the acetate moiety itself is a key feature, derivatization strategies must be chosen carefully. In general metabolic studies, alkylation can be used to convert carboxylic acid groups to their methyl esters, while other reagents would be used for hydroxyl groups. research-solution.com This approach, often part of a two-step derivatization protocol, allows for a comprehensive metabolic profile. gcms.cz For example, esterification can be followed by silylation to derivatize different functional groups on the same molecule. nih.gov